6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that contains both a pyridine and a pyran ring fused together The presence of a fluorine atom at the 6th position of the pyridine ring adds unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoropyridine with dihydropyran in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the dihydropyran ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyrano[2,3-b]pyridine: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine:
Uniqueness: The presence of the fluorine atom in 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry for the development of new drugs.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXSFGHZAJNSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)F)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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